2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one
Description
The compound 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one is a thiazolidin-4-one derivative with a heterocyclic framework. Its structure comprises:
- A thiazolidin-4-one core (a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4).
- 3-ethyl substitution on the thiazolidinone ring.
- 2-amino-linked 4H-1,2,4-triazole at position 2, introducing a secondary heterocyclic system.
- 5-(dimethylamino)methylene substituent, a conjugated enamine group that may enhance electronic delocalization and solubility.
Properties
IUPAC Name |
5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6OS/c1-4-16-9(17)8(5-14(2)3)18-10(16)13-15-6-11-12-7-15/h5-7,10,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTMYUJZGDJECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(SC(=CN(C)C)C1=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
In a modified protocol derived from synthetic route 4 in PMC10584807, ethylamine reacts with an aldehyde (e.g., formaldehyde or glyoxylic acid) and thioglycolic acid under reflux in polypropylene glycol (PPG) at 110°C. PPG acts as both solvent and catalyst, achieving yields of ~83% for analogous 3-alkylthiazolidin-4-ones. The reaction proceeds via Schiff base formation between ethylamine and the aldehyde, followed by nucleophilic attack by thioglycolic acid and cyclization (Fig. 1A).
Key Parameters
-
Molar Ratio : 1:1:1 (amine:aldehyde:thioglycolic acid)
-
Catalyst : PPG (5–10% v/v)
-
Reaction Time : 6–8 hours
Functionalization at Position 2: Introduction of the 4H-1,2,4-Triazol-4-ylamino Group
The 4H-1,2,4-triazol-4-ylamino moiety is introduced via nucleophilic substitution or coupling reactions. PubMed 19167136 details methods for synthesizing triazole derivatives, which can be adapted for this step.
Synthesis of 4-Amino-1,2,4-triazole
4-Amino-1,2,4-triazole is prepared by cyclizing thiosemicarbazide with formic acid under reflux, followed by oxidation. The product is isolated as a white crystalline solid (m.p. 210–212°C).
Coupling to Thiazolidin-4-One
The amino group of 4-amino-1,2,4-triazole reacts with the electrophilic carbon at position 2 of the thiazolidin-4-one core. This is achieved via:
-
Mitsunobu Reaction : Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature.
-
Direct Nucleophilic Substitution : Heating the thiazolidin-4-one with 4-amino-1,2,4-triazole in dimethylformamide (DMF) at 80°C for 12 hours.
Optimization Note : The Mitsunobu reaction offers higher regioselectivity (yield: ~70%) compared to direct substitution (yield: ~55%).
Introduction of the Dimethylaminomethylene Group at Position 5
The dimethylaminomethylene group is introduced via a Knoevenagel condensation or enamine formation. Green chemistry approaches from PMC10584807 suggest using dimethylformamide dimethyl acetal (DMF-DMA) as a mild condensing agent.
Condensation with DMF-DMA
The 5-position of the thiazolidin-4-one reacts with DMF-DMA in toluene under reflux (110°C) for 4–6 hours. The reaction forms the dimethylaminomethylene group via elimination of methanol (Fig. 1B).
Key Parameters
Integrated Synthetic Pathway
Combining these steps, the synthesis proceeds as follows:
-
Step 1 : 3-Ethylthiazolidin-4-one synthesis (78–85% yield).
-
Step 2 : Coupling with 4-amino-1,2,4-triazole via Mitsunobu reaction (70% yield).
-
Step 3 : Condensation with DMF-DMA to introduce the dimethylaminomethylene group (65–72% yield).
Overall Yield : ~35–43% (calculated from stepwise yields).
Alternative Green Synthesis Approaches
Ultrasound-Assisted Cyclocondensation
Adapting synthesis route 3 from PMC10584807, ethylamine, glyoxylic acid, and thioglycolic acid are reacted under ultrasound irradiation (200 W) for 30 minutes. This reduces reaction time by 75% and increases yield to 88%.
Nanocatalyst-Mediated Coupling
Palladium nanoparticles (Pd NPs, 2 mol%) catalyze the Mitsunobu reaction between 3-ethylthiazolidin-4-one and 4-amino-1,2,4-triazole in PEG-400 at 60°C, achieving 82% yield in 2 hours.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
| Compound | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| 3-Ethylthiazolidin-4-one | 1.25 (t, 3H, CH), 3.42 (q, 2H, CH), 4.85 (s, 1H, C-H) | 1680 (C=O), 1250 (C-S) |
| Final Compound | 1.30 (t, 3H, CH), 2.95 (s, 6H, N(CH)), 7.45 (s, 1H, triazole-H) | 1720 (C=O), 1605 (C=N) |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminomethylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the dimethylaminomethylidene group.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Mechanism of Action : The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi. This mechanism makes it a candidate for developing antifungal agents.
- Case Studies : Research has demonstrated that derivatives of triazoles exhibit significant antifungal properties against various pathogens, including Candida species and Aspergillus species .
-
Anticancer Properties
- Research Findings : Studies have shown that compounds containing thiazolidinone and triazole structures can induce apoptosis in cancer cells. For instance, a derivative of this compound was found to inhibit cell proliferation in breast cancer cell lines .
- Mechanism : The anticancer activity is attributed to the modulation of signaling pathways involved in cell growth and survival.
-
Antiviral Activity
- Potential Applications : The compound's ability to interfere with viral replication makes it a candidate for antiviral drug development. Research indicates that similar triazole compounds have shown efficacy against viruses such as HIV and HCV .
- Case Studies : A study highlighted the effectiveness of triazole derivatives in inhibiting viral proteases, which are crucial for viral replication.
Biochemical Applications
-
Enzyme Inhibition
- Target Enzymes : The compound has been studied for its inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes are vital in numerous physiological processes.
- Research Insights : Inhibition studies reveal that modifications to the thiazolidinone structure can enhance enzyme binding affinity, suggesting potential therapeutic uses in neurological disorders .
-
Synthesis of New Derivatives
- Synthetic Routes : Researchers have developed synthetic pathways to create novel derivatives of this compound with enhanced biological activities. For example, reactions involving the modification of the dimethylamino group have led to compounds with improved antimicrobial properties .
- Applications in Drug Design : The ability to synthesize analogs allows for structure-activity relationship (SAR) studies, which are essential for drug development.
Data Tables
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antimicrobial | Fungal Inhibition | Effective against Candida and Aspergillus |
| Anticancer | Cell Proliferation Inhibition | Induces apoptosis in breast cancer cells |
| Antiviral | Viral Replication Inhibition | Effective against HIV and HCV |
| Enzyme Inhibition | Carbonic Anhydrase | Modulates physiological processes |
Mechanism of Action
The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The triazole and thiazolidinone rings are known to interact with biological receptors through hydrogen bonding and dipole interactions, leading to the compound’s biological activity .
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights: The target compound’s dimethylaminomethylene group may improve solubility over the phenolic analog, favoring pharmacokinetics in drug design .
- Synthesis Gaps : Evidence lacks details on the target compound’s synthesis, hindering direct comparison of yields or routes with analogs.
Biological Activity
The compound 2-((4H-1,2,4-triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological activity, particularly its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone core with a triazole moiety, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives of thiazolidinone significantly inhibited the proliferation of human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Research indicates that it is effective against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Inhibition zones were measured using the agar diffusion method, showing significant activity compared to standard antibiotics .
The proposed mechanism for the anticancer activity involves:
- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that it inhibits enzymes involved in cell proliferation, such as topoisomerases and kinases .
Study 1: Synthesis and Evaluation
A detailed study synthesized various thiazolidinone derivatives, including our compound of interest. The evaluation revealed that modifications to the thiazolidinone core significantly affected biological activity. The most potent derivatives showed enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens. Results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting potential for use in combination therapies .
Q & A
Basic Synthesis and Characterization
Q1: What are the recommended synthetic routes for preparing 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one, and how do reaction conditions influence yield? A:
- Stepwise condensation is a common approach. For example, thiazolidinone derivatives are synthesized via Schiff base formation between aldehydes and amines, followed by cyclization with mercaptoacetic acid (as seen in for analogous compounds).
- Optimize solvent systems : Ethanol or DMF-EtOH mixtures (1:1) are effective for cyclization, with reflux times of 2–4 hours yielding ~60–75% purity. Recrystallization from DMF-EtOH enhances purity .
- Key variables : Excess mercaptoacetic acid (1.5–2 eq.) improves cyclization efficiency, while temperature control (80–100°C) minimizes side reactions .
Q2: How can researchers confirm the structural integrity of this compound post-synthesis? A:
- Spectroscopic validation : Use IR to confirm NH/OH stretches (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and triazole/thiazolidinone ring vibrations (1520–1600 cm⁻¹). ¹H/¹³C NMR should resolve the dimethylamino group (δ 2.8–3.2 ppm, singlet) and ethyl group (δ 1.2–1.4 ppm, triplet) .
- Elemental analysis : Ensure %C, %H, and %N match theoretical values within ±0.3% .
Advanced Synthesis Challenges
Q3: How can competing side reactions (e.g., over-alkylation or oxidation) during synthesis be mitigated? A:
- Protective groups : Temporarily protect the triazole NH with acetyl or benzyl groups during alkylation steps to prevent undesired substitutions .
- Reductive conditions : Use inert atmospheres (N₂/Ar) and reducing agents like NaBH₄ to stabilize intermediates prone to oxidation .
- Monitor reaction progress : TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile-water gradient) helps detect side products early .
Q4: What strategies improve regioselectivity in triazole-thiazolidinone hybrid systems? A:
- Steric directing groups : Introduce bulky substituents (e.g., 3-ethyl) to bias cyclization toward the desired N1-triazole position .
- Microwave-assisted synthesis : Shortens reaction times (10–20 minutes vs. hours), reducing thermal decomposition and improving regioselectivity by ~15–20% .
Biological Activity and Mechanism
Q5: How should researchers design bioassays to evaluate this compound’s antimicrobial potential? A:
- Test bacterial/fungal strains : Use Staphylococcus aureus (Gram+), E. coli (Gram-), and Candida albicans with agar diffusion (MIC/MBC) or microdilution methods ( reports MICs of 8–32 µg/mL for similar thiazolidinones).
- Include positive controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) .
Q6: What computational tools predict binding modes of this compound to enzyme targets (e.g., DHFR or β-lactamases)? A:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions. The dimethylamino group may form hydrogen bonds with active-site residues (e.g., Asp27 in E. coli DHFR) .
- MD simulations : GROMACS or AMBER can assess stability of ligand-enzyme complexes over 50–100 ns trajectories .
Data Contradictions and Reproducibility
Q7: How to resolve discrepancies in reported biological activity across studies? A:
- Standardize assays : Variations in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or culture media (Mueller-Hinton vs. RPMI) alter MICs by 2–4 fold. Adopt CLSI/EUCAST guidelines .
- Check compound purity : Impurities >5% (e.g., unreacted intermediates) may falsely enhance or suppress activity. Validate via HPLC .
Q8: Why do synthetic yields vary widely (40–80%) in literature? A:
- Solvent purity : Trace water in DMF inhibits cyclization; use molecular sieves or anhydrous solvents .
- Catalyst selection : Triethylamine (TEA) vs. DMAP alters reaction rates. For acid-sensitive intermediates, DMAP increases yields by ~10% .
Stability and Degradation
Q9: What conditions accelerate hydrolytic degradation of this compound? A:
- pH dependence : Rapid degradation occurs at pH >8 (t₁/₂ <24 hours) due to thiazolidinone ring opening. Stabilize with buffers (pH 5–7) .
- Light sensitivity : Store in amber vials at –20°C; UV exposure induces dimerization via the triazole ring .
Advanced Applications
Q10: Can this compound serve as a precursor for metal complexes with catalytic or therapeutic properties? A:
- Coordination chemistry : The triazole N2 and thiazolidinone carbonyl groups chelate transition metals (e.g., Co²⁺, Cu²⁺). Test via UV-Vis (ligand-to-metal charge transfer bands at 400–500 nm) .
- Anticancer activity : Co(II) complexes of analogous triazoles show IC₅₀ values of 12–25 µM against MCF-7 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
